Quinazolin-8-ylmethanamine
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Overview
Description
Quinazolin-8-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-8-ylmethanamine can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reactions: Transition metals such as palladium and copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which have significant biological activities and potential therapeutic applications .
Scientific Research Applications
Quinazolin-8-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of quinazolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: Known for its anti-cancer and anti-inflammatory properties.
Quinazoline: Exhibits a broad range of biological activities, including anti-microbial and anti-viral effects.
Quinazolin-4-ylmethanamine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Uniqueness
Quinazolin-8-ylmethanamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various biologically active derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H,4,10H2 |
InChI Key |
RVPKPPWVHZERMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)CN |
Origin of Product |
United States |
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